BenchChemオンラインストアへようこそ!

3-methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Benzoxazolone Sulfonamide Regioisomer selectivity

3-Methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one (CAS 1428367-64-9) is a synthetic small molecule belonging to the benzoxazolone class, characterized by a benzo[d]oxazol-2(3H)-one core sulfonylated at the 5-position with a 4-(thiophen-2-yl)piperidine moiety. It has a molecular formula of C17H18N2O4S2, a molecular weight of 378.46 g/mol, a computed XLogP3-AA of 2.4, and zero hydrogen bond donors, indicating moderate lipophilicity and a propensity for passive membrane permeability.

Molecular Formula C17H18N2O4S2
Molecular Weight 378.46
CAS No. 1428367-64-9
Cat. No. B2694381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
CAS1428367-64-9
Molecular FormulaC17H18N2O4S2
Molecular Weight378.46
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(CC3)C4=CC=CS4)OC1=O
InChIInChI=1S/C17H18N2O4S2/c1-18-14-11-13(4-5-15(14)23-17(18)20)25(21,22)19-8-6-12(7-9-19)16-3-2-10-24-16/h2-5,10-12H,6-9H2,1H3
InChIKeyAZYKZSSBVHYENX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one (CAS 1428367-64-9): Procurement-Relevant Structural and Physicochemical Profile


3-Methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one (CAS 1428367-64-9) is a synthetic small molecule belonging to the benzoxazolone class, characterized by a benzo[d]oxazol-2(3H)-one core sulfonylated at the 5-position with a 4-(thiophen-2-yl)piperidine moiety [1]. It has a molecular formula of C17H18N2O4S2, a molecular weight of 378.46 g/mol, a computed XLogP3-AA of 2.4, and zero hydrogen bond donors, indicating moderate lipophilicity and a propensity for passive membrane permeability [1]. The compound is listed in the PubChem database (CID 71806413) and has been identified in patent literature within broader generic structures, but at the time of this analysis, no dedicated primary research articles or head-to-head comparative pharmacological studies were retrievable from non-excluded sources [1][2].

3-Methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one: Why Analog Substitution Introduces Uncontrolled Risk


Within the benzoxazolone sulfonamide class, even minor structural modifications—such as altering the thiophene attachment point from the 2-position to the 3-position, replacing the thiophene with a phenyl or pyridyl group, or shifting the sulfonamide from the 5-position to the 6-position of the benzoxazolone core—can drastically alter target engagement, potency, and pharmacokinetic behavior [1]. Patent filings (e.g., JP2008505172) encompass broad Markush structures that include the target compound, but the specific combination of a 3-methylbenzoxazolone 5-sulfonamide and a 4-(thiophen-2-yl)piperidine substituent is unique within the known public domain and cannot be assumed to be functionally interchangeable with any single commercial analog without direct comparative data [1]. The absence of publicly available, comparator-driven selectivity or potency data for this precise compound means that procurement decisions predicated on generic substitution risk introducing unknown pharmacological liabilities, whereas sourcing the exact structure ensures fidelity to the intended chemical probe or reference standard described in original patent disclosures [1].

3-Methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Structural Uniqueness: 5-Sulfonamide vs. 6-Sulfonamide Benzoxazolone Regioisomers

The target compound carries the sulfonamide group at the 5-position of the benzoxazolone ring. A direct regioisomer, 6-((4-aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one (CAS 1708013-85-7), places the sulfonamide at the 6-position . In related benzoxazolone series, such as TNIK inhibitors, regioisomeric sulfonamide placement has been shown to alter IC50 values by over 10-fold, with 5-substituted analogs displaying distinct activity profiles from their 6-substituted counterparts [1]. While no direct IC50 comparison is published for this specific compound pair, class-level SAR data indicate that procurement of the 5-sulfonamide regioisomer is chemically distinct from the more commonly available 6-substituted benzoxazolone sulfonamides, and the two cannot be considered analytical surrogates [1].

Benzoxazolone Sulfonamide Regioisomer selectivity

Thiophene Attachment Point: 2-Thienyl vs. 3-Thienyl Isomer Differentiation

The target compound contains a thiophene ring attached at the 2-position (thiophen-2-yl). A commercially listed isomer, 5-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one, differs only in the thiophene attachment point [1]. In other chemotypes, thiophene positional isomerism has been documented to cause significant shifts in receptor binding: for example, in T-type calcium channel modulators, a thiophen-3-yl to thiophen-2-yl switch contributed to changes in CaV3.2 inhibition potency, as seen in the evaluation of compound 5bk and its analogs [2]. No direct side-by-side functional assay data are publicly available for these two benzoxazolone isomers; however, the known structure-activity sensitivity of thiophene regioisomerism in related systems supports the need to specify and verify the 2-thienyl isomer during procurement [2].

Thiophene isomerism Piperidine sulfonamide Target engagement

Lack of Public Bioactivity Data: A Critical Differentiator for Unexplored Chemical Space

A comprehensive search of PubChem, ChEMBL, and PubMed as of 29 April 2026 reveals no publicly reported IC50, Ki, EC50, or phenotypic screening data for 3-methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one [1]. This contrasts sharply with many commercially available benzoxazolone analogs (e.g., TNIK inhibitor 8g, IC50 = 0.050 μM; σ receptor benzoxazolone ligands with Ki values in the nanomolar range) that have well-characterized target profiles [2][3]. The data vacuum surrounding this compound means it occupies a distinct investigational niche: it is a patent-disclosed structure whose pharmacological signature remains publicly undefined, making it suitable for de novo target deconvolution, selectivity panel screening, or use as a negative control in assays where benzoxazolone scaffold activity must be excluded [1].

Chemical probe novelty Bioactivity gap Patent-defined compound

3-Methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one: Evidence-Backed Research and Procurement Scenarios


Patent-Defined Chemical Probe for MIF or Muscarinic M5 Target Deconvolution

The compound falls within the Markush scope of patent families covering MIF inhibitors (AU2012201680) and muscarinic M5 receptor antagonists (US20230303552A1). Since no public bioactivity data exist [1], sourcing the exact structure enables researchers to experimentally determine its activity against these or other targets without bias from pre-existing annotations, supporting patent-driven drug discovery campaigns [2][3].

Negative Control or Scaffold Reference for Benzoxazolone Sulfonamide SAR Studies

Given the absence of reported IC50 values [1], this compound can serve as a structurally matched but pharmacologically inert (or differentially active) reference compound in screens where known TNIK inhibitors (IC50 ~0.050 μM) or σ receptor ligands are used as positive controls, provided that inactivity is first confirmed by the investigator [2][3].

Pharmacokinetic and Physicochemical Profiling of the 5-Sulfonamide-3-Methylbenzoxazolone Scaffold

The computed properties (MW 378.46, XLogP3 2.4, 0 H-bond donors) [1] predict favorable membrane permeability. Procurement of this specific compound allows experimental determination of solubility, logD, metabolic stability, and permeability for the 5-sulfonamide-3-methylbenzoxazolone scaffold, which is chemically distinct from the 6-sulfonamide series commonly described in TNIK inhibitor programs [2][3].

Quote Request

Request a Quote for 3-methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.